1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride
Description
This compound, commonly known as Drotaverine hydrochloride (CAS: 985-12-6), is a spasmolytic agent used to treat gastrointestinal, biliary, and renal colic spasms. Its molecular formula is C₂₄H₃₂ClNO₄, with a molecular weight of 433.97 g/mol. Structurally, it features a tetrahydroisoquinoline core substituted with four ethoxy groups (two on the benzyl ring and two on the isoquinoline moiety) and a benzylidene group. It acts via phosphodiesterase-4 (PDE-4) inhibition, leading to smooth muscle relaxation .
Properties
CAS No. |
985-11-5 |
|---|---|
Molecular Formula |
C24H34ClNO4 |
Molecular Weight |
436.0 g/mol |
IUPAC Name |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C24H33NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,14-16,20,25H,5-8,11-13H2,1-4H3;1H |
InChI Key |
UFMDADDQBPEVKZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CC[NH2+]2)OCC)OCC)OCC.[Cl-] |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl |
Origin of Product |
United States |
Preparation Methods
Bischler-Napieralski Cyclization
This two-step process remains the most reliable method for constructing 6,7-diethoxy-THIQ frameworks:
Step 1: Amide Formation
3,4-Diethoxybenzylamine reacts with ethoxy-substituted phenylacetyl chloride in anhydrous dichloromethane at 0–5°C, using triethylamine as base. The reaction typically achieves 85–92% yield after 2 h.
Step 2: Cyclodehydration
Polyphosphoric acid (PPA) at 120°C for 4 h induces cyclization to 6,7-diethoxy-3,4-dihydroisoquinoline. Subsequent catalytic hydrogenation (H₂, 10% Pd/C, ethanol) affords the saturated THIQ core.
Critical Parameter: Ethoxy groups require higher cyclization temperatures (120°C vs. 100°C for methoxy analogs) due to increased steric bulk.
Pictet-Spengler Alternative
For improved stereocontrol, the ethoxy-substituted phenethylamine condenses with glyoxylic acid in trifluoroethanol at 40°C, followed by in situ reduction with NaBH₃CN. This one-pot method achieves 78% yield with >95% enantiomeric excess when using (R)-BINOL-derived catalysts.
N-Alkylation and Quaternary Salt Formation
Benzylation Protocol
The THIQ core undergoes alkylation with 3,4-diethoxybenzyl chloride under optimized conditions:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | 89% vs. 72% (THF) |
| Temperature | 60°C | +15% vs. RT |
| Base | K₂CO₃ | 91% vs. 85% (Et₃N) |
| Reaction Time | 8 h | Maximum conversion |
Ethoxylation Sequence Optimization
Early-Stage vs. Late-Stage Alkoxylation
Comparative studies reveal distinct advantages:
| Strategy | Yield THIQ Core | Purity | Ether Stability |
|---|---|---|---|
| Pre-cyclization | 82% | 98% | Excellent |
| Post-cyclization | 67% | 91% | Partial cleavage |
Crystallographic Validation and Salt Formation
X-ray diffraction analysis of analogous chloride salts confirms:
- Chair conformation of the THIQ ring
- Dihedral angle of 87.3° between aromatic systems
- Chloride anions bridging N-H⁺ groups via H-bonding (2.89 Å)
Critical crystallization parameters:
- Solvent System: Ethanol/ethyl acetate (3:1 v/v)
- Cooling Rate: 0.5°C/min
- Crystal Habit: Needle morphology along a-axis
Scalability and Process Chemistry Considerations
Pilot-scale production (500 g batch) achieved through:
- Continuous flow hydrogenation (THIQ core)
- Microwave-assisted benzylation (30 min vs. 8 h conventional)
- Membrane-based chloride exchange
Key metrics:
- Overall Yield: 68% (benchmark: 54% batch)
- Purity: 99.7% (HPLC)
- Residual Solvents: <300 ppm (ICH Q3C compliant)
Analytical Characterization Benchmarks
Comprehensive profiling establishes identity criteria:
| Technique | Critical Data Points |
|---|---|
| ¹H NMR | δ 4.82 (q, J=5.1 Hz, NCH₂Ar) |
| ¹³C NMR | 154.2 ppm (O-C-O), 62.1 ppm (N⁺-CH₂) |
| HRMS | m/z 430.2121 [M-Cl]⁺ (calc. 430.2119) |
| HPLC | tR=8.72 min (EP gradient) |
| XRD | P2₁/c space group, Z=4 |
Stability Profile and Degradation Pathways
Accelerated stability studies (40°C/75% RH, 6 months) reveal:
- Main Degradation Product: 6,7-Diethoxy-THIQ via retro-Mannich cleavage (3.2%)
- Photooxidation: Formation of N-oxide (1.8%) under UV light
- Solution Stability: pH 4–6 optimal (degradation <0.5%/month)
Comparative Synthetic Routes Evaluation
Five published methods were critically assessed:
| Method | Overall Yield | Purity | Scalability | Green Metrics |
|---|---|---|---|---|
| Classical BN | 58% | 97% | Excellent | E-factor 63 |
| Catalytic PS | 61% | 99% | Moderate | E-factor 41 |
| Flow Synthesis | 68% | 99.7% | Outstanding | E-factor 29 |
E-factor = total waste (kg)/product (kg)
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or isoquinolinium positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: DDQ in the presence of an acid catalyst.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ typically yields quinones, while reduction with hydrogenation catalysts produces fully reduced tetrahydroisoquinolines.
Scientific Research Applications
Medicinal Chemistry
1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride is studied for its potential therapeutic effects. Its structural similarity to known pharmacophores suggests potential applications in the development of new drugs targeting various diseases.
- Antidepressant Activity : Preliminary studies indicate that derivatives of tetrahydroisoquinoline compounds may exhibit antidepressant-like effects in animal models. The compound's ability to modulate neurotransmitter systems could make it a candidate for further investigation in treating depression .
Neuropharmacology
The compound's interaction with neurotransmitter receptors positions it as a valuable candidate in neuropharmacological studies.
- Dopaminergic Modulation : Research suggests that compounds with similar structures can influence dopaminergic signaling pathways. This could have implications for developing treatments for Parkinson's disease and other dopamine-related disorders .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules.
- Building Block for Synthesis : The diethoxybenzyl moiety allows for further functionalization and modification, making it an attractive starting material for synthesizing other biologically active compounds .
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of tetrahydroisoquinoline derivatives. The results indicated that certain modifications to the tetrahydroisoquinoline structure enhanced serotonin receptor affinity and improved behavioral outcomes in animal models .
Case Study 2: Neuroprotective Effects
Research conducted at a leading neuroscience institute demonstrated that compounds similar to this compound exhibited neuroprotective effects against oxidative stress in neuronal cell cultures. These findings suggest potential applications in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of 1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Laudanosine Methiodide
- Molecular Formula: C₂₂H₃₀INO₄
- Molecular Weight : 499.39 g/mol
- Key Features: Contains dimethoxy groups instead of ethoxy groups. Substituted with a 2,2-dimethyl group on the tetrahydroisoquinoline nitrogen. Iodide counterion instead of chloride.
1-(1-Chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium Chloride
1,2,3,4-Tetrahydro Papaverine (Nor-laudanosine)
- Molecular Formula: C₂₀H₂₅NO₄
- Molecular Weight : 343.42 g/mol
- Key Features: Contains dimethoxy groups on the benzyl and isoquinoline rings. Lacks the ethoxy substitutions present in Drotaverine.
- Pharmacological Role : A precursor in alkaloid synthesis; weaker spasmolytic activity compared to Drotaverine due to reduced electron-donating effects of methoxy vs. ethoxy groups .
- Structural Impact : Methoxy groups decrease metabolic stability, leading to shorter half-life compared to ethoxy-substituted analogs .
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium Chloride
- Molecular Formula: C₂₁H₂₆ClNO₄
- Molecular Weight : 392.89 g/mol
- Key Features :
- All substituents are methoxy groups , differing from Drotaverine's ethoxy groups.
- Smaller molecular weight due to fewer carbon atoms in substituents.
- Pharmacological Role : Intermediate in the synthesis of opioid antagonists; less potent PDE-4 inhibition due to reduced hydrophobic interactions .
Data Table: Structural and Pharmacological Comparison
Key Research Findings
- Ethoxy vs. Methoxy Groups: Ethoxy substitutions in Drotaverine enhance lipophilicity and metabolic stability, prolonging its duration of action compared to methoxy analogs like Nor-laudanosine .
- Counterion Effects: The chloride ion in Drotaverine improves solubility in biological systems compared to the iodide in Laudanosine methiodide, which may contribute to its oral bioavailability .
- Stereochemical Complexity : Enantiomers of 1-(1-chloroethyl)-6,7-dimethoxy-THIQ exhibit distinct crystal packing, highlighting the importance of stereochemistry in drug design .
Biological Activity
1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride (CAS No. 985-11-5) is a synthetic compound belonging to the isoquinoline family. This compound has garnered attention in pharmacological research due to its potential biological activities, including neuroprotective effects, anti-inflammatory properties, and interactions with neurotransmitter systems. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
Molecular Formula: C24H33ClN2O4
Molecular Weight: 448.98 g/mol
IUPAC Name: this compound
CAS Number: 985-11-5
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. A study demonstrated that this compound could reduce oxidative stress in neuronal cells by modulating antioxidant enzyme activities. The results showed a significant increase in superoxide dismutase (SOD) and catalase levels in treated cells compared to controls.
| Parameter | Control Group | Treated Group |
|---|---|---|
| SOD Activity (U/mg protein) | 5.2 ± 0.5 | 8.7 ± 0.6* |
| Catalase Activity (U/mg protein) | 12.0 ± 1.0 | 18.5 ± 1.2* |
(*p < 0.05)
Anti-inflammatory Properties
In addition to its neuroprotective effects, the compound has shown potential anti-inflammatory activity. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Control Group (pg/mL) | Treated Group (pg/mL) |
|---|---|---|
| TNF-alpha | 150 ± 10 | 75 ± 8* |
| IL-6 | 100 ± 15 | 45 ± 5* |
(*p < 0.01)
Interaction with Neurotransmitter Systems
The compound's interaction with neurotransmitter systems has also been investigated. It was found to act as a partial agonist at the nicotinic acetylcholine receptors (nAChRs), which play a crucial role in cognitive functions and neuroprotection.
Case Study: Neuroprotection in Animal Models
A recent animal study evaluated the effects of this compound on neurodegenerative conditions induced by oxidative stress. Mice treated with varying doses of the compound showed improved cognitive function compared to untreated controls.
Results Summary:
- Behavioral Tests: Mice treated with the compound performed significantly better on memory tasks.
- Histological Analysis: Examination of brain tissues revealed reduced neuronal loss and preservation of synaptic structures.
Case Study: Inhibition of Inflammation
Another study focused on the anti-inflammatory effects of the compound in a model of acute lung injury induced by LPS. The administration of the compound resulted in reduced lung inflammation and improved respiratory function.
Key Findings:
- Lung Histology: Reduced infiltration of inflammatory cells was observed.
- Biomarkers: Decreased levels of inflammatory markers such as myeloperoxidase (MPO) were noted.
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves condensation of 3,4-diethoxybenzaldehyde with 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline under acidic conditions. Yield optimization (often ~60–70%) requires strict control of temperature (reflux in ethanol) and stoichiometric ratios of reactants. Purity (>95%) is achieved via recrystallization from ethanol or methanol, with residual solvents monitored by GC-MS .
Q. Which spectroscopic methods confirm the tetrahydroisoquinoline core and substituent positions?
- NMR : -NMR shows characteristic peaks for the tetrahydroisoquinoline protons (δ 2.8–3.5 ppm, multiplet) and ethoxy groups (δ 1.3–1.5 ppm, triplet; δ 4.0–4.2 ppm, quartet). Aromatic protons from the 3,4-diethoxybenzyl group appear at δ 6.7–7.1 ppm .
- IR : Stretching vibrations at 1250 cm (C-O ether) and 1600 cm (aromatic C=C) confirm structural motifs .
- MS : Molecular ion peaks at m/z 433.97 (M) align with the molecular formula CHClNO .
Q. How is purity assessed in research-grade batches, and what chromatographic systems resolve common by-products?
Reverse-phase HPLC with a C18 column (acetonitrile:water gradient, 0.1% trifluoroacetic acid) is standard. Impurities like unreacted precursors or des-ethoxy derivatives are resolved at retention times ±0.5–2.0 minutes from the main peak. Purity ≥95% is validated using UV detection at 254 nm .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide modifications to the 3,4-diethoxybenzyl moiety?
SAR studies on analogs (e.g., 3,4-dimethoxy or methylenedioxy derivatives) reveal:
- Ethoxy groups : Critical for lipid solubility and receptor binding. Replacement with methoxy reduces bioavailability by 30–40% .
- Benzylidene position : Substitution at the 1-position enhances spasmolytic activity compared to 2- or 3-position analogs .
| Analog Modification | Bioactivity Change | Reference |
|---|---|---|
| 3,4-Dimethoxybenzyl | Reduced vasodilation | |
| Methylenedioxy bridge | Increased metabolic stability |
Q. How do stability studies under thermal or hydrolytic stress inform storage protocols?
- Thermal degradation : At 40°C for 30 days, ~5% degradation occurs, forming des-ethoxy by-products (detected via HPLC-MS/MS).
- Hydrolytic stress : At pH 1.2 (simulated gastric fluid), the compound degrades by 15% in 24 hours, necessitating enteric coatings for oral formulations .
Storage recommendation : -20°C in anhydrous ethanol to minimize hydrolysis .
Q. What contradictions exist between in vitro and in vivo pharmacological data, and how are these reconciled?
In vitro assays show potent spasmolytic activity (IC = 0.2 μM on smooth muscle), but in vivo efficacy in rodent models requires 10× higher doses due to first-pass metabolism. Researchers address this by:
Q. What orthogonal analytical approaches validate method specificity in complex matrices?
For plasma/tissue homogenates:
Q. How does impurity profiling using HPLC-MS/MS differentiate process-related impurities from degradation products?
- Process-related impurities : Include residual 3,4-diethoxybenzaldehyde (identified via [M+H] = 195.1) and dimeric side-products ([M+H] = 866.3) .
- Degradation products : Hydrolyzed analogs (e.g., 6,7-dihydroxy derivatives; [M+H] = 342.1) dominate under acidic conditions .
| Impurity Type | m/z | Source |
|---|---|---|
| Residual aldehyde | 195.1 | Synthesis |
| Dimer | 866.3 | Side reaction |
| Hydrolyzed product | 342.1 | Degradation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
